3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester
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Overview
Description
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester is an organic compound with the molecular formula C15H16O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a benzylidene group and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester typically involves the condensation of benzaldehyde with ethyl 2-oxocyclopentanecarboxylate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: A related compound with a similar cyclopentanone structure but lacking the benzylidene group.
Methyl 3-(hydroxy(phenyl)methyl)-2-oxocyclopentanecarboxylate: Another derivative with a hydroxyl group instead of the ethyl ester.
Uniqueness
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester is unique due to the presence of both the benzylidene and ethyl ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl (3E)-3-benzylidene-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-2-18-15(17)13-9-8-12(14(13)16)10-11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3/b12-10+ |
InChI Key |
KHALZHFCWRDVCU-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC(=O)C1CC/C(=C\C2=CC=CC=C2)/C1=O |
Canonical SMILES |
CCOC(=O)C1CCC(=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
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